molecular formula C₂₃H₂₀Cl₂N₄O₂S B1663844 Ibipinabant CAS No. 362519-49-1

Ibipinabant

Cat. No.: B1663844
CAS No.: 362519-49-1
M. Wt: 487.4 g/mol
InChI Key: AXJQVVLKUYCICH-UHFFFAOYSA-N
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Description

Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .


Synthesis Analysis

An atom-efficient synthesis of this compound has been reported . Modifications of the central N-methyl group of this compound with polar pendants provided analogs that followed physicochemical guidelines for diminishing blood-brain barrier penetration .


Molecular Structure Analysis

This compound is a 3,4-diarylpyrazoline derivative . Its chemical formula is C23H20Cl2N4O2S . The average weight is 487.4 and the monoisotopic weight is 486.0684025 .


Chemical Reactions Analysis

This compound has shown muscle toxicity in a pre-clinical dog study with mitochondrial dysfunction . A study revealed increased cellular reactive oxygen species generation and a decreased ATP production capacity .

Scientific Research Applications

1. Antidiabetic Efficacy

Ibipinabant, a cannabinoid receptor 1 (CB1) antagonist, has shown potential in the treatment of diabetes. Research conducted on male Zucker diabetic fatty rats demonstrated that this compound effectively attenuates β‐cell loss, an important factor in diabetes management. This effect was observed independently of its influence on body weight, distinguishing it from other treatments like rosiglitazone and rimonabant (Rohrbach et al., 2012).

2. Surface Energy Characteristics

The impact of micronization on the surface energy characteristics of this compound has been studied using inverse gas chromatography (IGC). This research is crucial in understanding the properties of this compound as an active pharmaceutical ingredient (API), revealing how its surface energy changes with varying degrees of micronization, a factor important in the manufacturing and formulation processes of pharmaceuticals (Gamble et al., 2012).

3. Mitochondrial Toxicity Mechanism

This compound was found to induce mitochondrial toxicity, as observed in pre-clinical studies. This research identified that this compound interferes with the mitochondrial ADP/ATP exchange, a novel molecular mechanism leading to mitochondrial dysfunction. These findings are crucial for understanding the potential risks of this compound and guiding the development of safer CB1R antagonists (Schirris et al., 2015).

4. Synthetic Methodology

A novel synthetic route for this compound was developed, offering an atom-efficient and cost-effective method for its production. This approach enables rapid synthesis and could facilitate the exploration of various sulfonylguanidines related to this compound, expanding the potential therapeutic applications of CB1 receptor inverse agonists (LangeJosephusH et al., 2011).

5. Physical Stability and Recrystallization Kinetics

The physicalstability and recrystallization kinetics of this compound, especially in its amorphous form, were studied to understand its behavior in pharmaceutical formulations. Fourier transform Raman spectroscopy was utilized to characterize the recrystallization behavior of amorphous this compound, offering insights into its stability and the impact of environmental factors like moisture on its physical properties. This research is vital for the development and storage of this compound-containing drug products (Sinclair et al., 2011).

Future Directions

Ibipinabant was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . It is now only used for laboratory research, especially structure-activity relationship studies into novel CB1 antagonists . The development of new types of safer CB1R antagonists is a potential future direction .

Mechanism of Action

Target of Action

The primary target of Ibipinabant is the cannabinoid receptor 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite regulation, pain sensation, mood, and memory .

Mode of Action

This compound acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as endogenous cannabinoids but induces an effect opposite to them. Instead of activating the receptor, this compound inhibits its activity, leading to decreased endocannabinoid signaling .

Biochemical Pathways

The inhibition of CB1 receptors by this compound affects several biochemical pathways. It reduces the activity of the G-protein-coupled receptor signaling pathway , which is involved in various physiological processes such as neurotransmission and immune response . By inhibiting this pathway, this compound can influence the body’s energy balance and metabolism .

Pharmacokinetics

Like many other drugs, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys . These processes can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CB1 receptors. This can lead to a decrease in appetite and potentially contribute to weight loss . Additionally, by inhibiting endocannabinoid signaling, this compound may also affect pain sensation, mood, and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as diet and lifestyle can affect the body’s endocannabinoid system and thus potentially influence the drug’s effectiveness . Additionally, the drug’s stability could be affected by storage conditions such as temperature and humidity .

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457819
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362519-49-1
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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